Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-
Description
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- (IUPAC name: rel-(1R,2R)-2-methylcyclopropylboronic acid), is a chiral organoboron compound characterized by a cyclopropane ring substituted with a methyl group in the (1R,2R) configuration. Its boronic acid (-B(OH)₂) moiety enables covalent interactions with diols, amines, and other nucleophiles, making it valuable in organic synthesis, materials science, and pharmaceutical research. The "rel-" designation indicates a racemic mixture of enantiomers, which distinguishes it from enantiopure derivatives.
Key properties include:
- Molecular formula: C₅H₉BO₂ (calculated molecular weight: 127.94 g/mol).
- Stereochemistry: The (1R,2R)-configured cyclopropane ring introduces steric and electronic effects critical for reactivity .
- Applications: Potential use in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition (e.g., HDACs), and as a building block for functional materials .
Properties
CAS No. |
1876473-48-1 |
|---|---|
Molecular Formula |
C4H9BO2 |
Molecular Weight |
99.93 g/mol |
IUPAC Name |
[(1R,2R)-2-methylcyclopropyl]boronic acid |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4-/m1/s1 |
InChI Key |
DYSMDSGBCAQRLB-QWWZWVQMSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1C)(O)O |
Canonical SMILES |
B(C1CC1C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- typically involves the borylation of cyclopropyl derivatives. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a cyclopropyl halide with a boron reagent such as bis(pinacolato)diboron under mild conditions . Another approach involves the direct electrophilic borylation of cyclopropyl Grignard reagents with boron esters .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to handle large-scale reactions efficiently. These methods utilize organolithium or organomagnesium reagents in combination with boron esters to produce boronic acids in high yields . The use of flow chemistry allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon coupled products.
Scientific Research Applications
Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s reactivity is also leveraged in cross-coupling reactions, where it participates in the transmetalation step with palladium catalysts to form new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Stereochemical Comparison
The table below compares rel-(1R,2R)-2-methylcyclopropylboronic acid with structurally related boronic acids:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl in the (1R,2S) derivative) enhance Lewis acidity, improving reactivity in cross-coupling reactions .
- Chirality : Enantiopure derivatives (e.g., (1R,2R)-phenylcyclopropylboronic acid) exhibit higher enantioselectivity in asymmetric synthesis compared to racemic mixtures .
Market and Regulatory Considerations
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